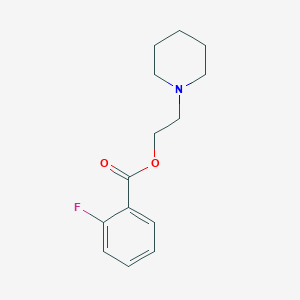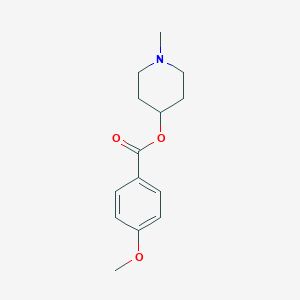![molecular formula C21H28N2O7S2 B257408 Ethyl 5-[cyclohexanecarbonyl(methylsulfonyl)amino]-2-methyl-1-methylsulfonylindole-3-carboxylate](/img/structure/B257408.png)
Ethyl 5-[cyclohexanecarbonyl(methylsulfonyl)amino]-2-methyl-1-methylsulfonylindole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 5-[cyclohexanecarbonyl(methylsulfonyl)amino]-2-methyl-1-methylsulfonylindole-3-carboxylate, also known as EMIQ, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. EMIQ is a derivative of indole-3-carboxylic acid and has been found to possess anti-inflammatory, antioxidant, and anticancer properties.
作用机制
The mechanism of action of Ethyl 5-[cyclohexanecarbonyl(methylsulfonyl)amino]-2-methyl-1-methylsulfonylindole-3-carboxylate is not fully understood. However, it is believed that Ethyl 5-[cyclohexanecarbonyl(methylsulfonyl)amino]-2-methyl-1-methylsulfonylindole-3-carboxylate exerts its anti-inflammatory and antioxidant effects by modulating the activity of transcription factors such as NF-κB and Nrf2. Ethyl 5-[cyclohexanecarbonyl(methylsulfonyl)amino]-2-methyl-1-methylsulfonylindole-3-carboxylate has also been found to inhibit the activity of enzymes such as COX-2 and iNOS, which are involved in the production of pro-inflammatory molecules. Additionally, Ethyl 5-[cyclohexanecarbonyl(methylsulfonyl)amino]-2-methyl-1-methylsulfonylindole-3-carboxylate has been found to induce cell cycle arrest and apoptosis in cancer cells by modulating the expression of genes involved in these processes.
Biochemical and Physiological Effects:
Ethyl 5-[cyclohexanecarbonyl(methylsulfonyl)amino]-2-methyl-1-methylsulfonylindole-3-carboxylate has been found to have several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β in animal models of inflammation. Ethyl 5-[cyclohexanecarbonyl(methylsulfonyl)amino]-2-methyl-1-methylsulfonylindole-3-carboxylate has also been found to reduce oxidative stress by increasing the activity of antioxidant enzymes such as SOD and catalase. Additionally, Ethyl 5-[cyclohexanecarbonyl(methylsulfonyl)amino]-2-methyl-1-methylsulfonylindole-3-carboxylate has been found to inhibit the proliferation of cancer cells and induce apoptosis in vitro and in vivo.
实验室实验的优点和局限性
One of the advantages of Ethyl 5-[cyclohexanecarbonyl(methylsulfonyl)amino]-2-methyl-1-methylsulfonylindole-3-carboxylate is its low toxicity. Ethyl 5-[cyclohexanecarbonyl(methylsulfonyl)amino]-2-methyl-1-methylsulfonylindole-3-carboxylate has been found to be well-tolerated in animal studies, with no significant adverse effects observed. Additionally, Ethyl 5-[cyclohexanecarbonyl(methylsulfonyl)amino]-2-methyl-1-methylsulfonylindole-3-carboxylate is stable under normal laboratory conditions, making it easy to handle and store. However, one of the limitations of Ethyl 5-[cyclohexanecarbonyl(methylsulfonyl)amino]-2-methyl-1-methylsulfonylindole-3-carboxylate is its low solubility in water, which can make it difficult to administer in vivo. Furthermore, Ethyl 5-[cyclohexanecarbonyl(methylsulfonyl)amino]-2-methyl-1-methylsulfonylindole-3-carboxylate is relatively expensive compared to other anti-inflammatory and antioxidant compounds.
未来方向
There are several future directions for Ethyl 5-[cyclohexanecarbonyl(methylsulfonyl)amino]-2-methyl-1-methylsulfonylindole-3-carboxylate research. One area of interest is the development of novel Ethyl 5-[cyclohexanecarbonyl(methylsulfonyl)amino]-2-methyl-1-methylsulfonylindole-3-carboxylate derivatives with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of Ethyl 5-[cyclohexanecarbonyl(methylsulfonyl)amino]-2-methyl-1-methylsulfonylindole-3-carboxylate and its effects on different cell types and tissues. Furthermore, clinical trials are needed to evaluate the safety and efficacy of Ethyl 5-[cyclohexanecarbonyl(methylsulfonyl)amino]-2-methyl-1-methylsulfonylindole-3-carboxylate in humans. Finally, studies are needed to investigate the potential synergistic effects of Ethyl 5-[cyclohexanecarbonyl(methylsulfonyl)amino]-2-methyl-1-methylsulfonylindole-3-carboxylate with other anti-inflammatory and antioxidant compounds.
合成方法
Ethyl 5-[cyclohexanecarbonyl(methylsulfonyl)amino]-2-methyl-1-methylsulfonylindole-3-carboxylate can be synthesized using a multi-step process starting from indole-3-carboxylic acid. The first step involves the protection of the carboxylic acid group using a protecting agent such as ethyl chloroformate. The protected compound is then reacted with cyclohexanecarbonyl chloride in the presence of a base to obtain the cyclohexanecarbonyl derivative. The next step involves the introduction of the methylsulfonyl group using methylsulfonyl chloride and a base. The final step involves the deprotection of the carboxylic acid group using a deprotecting agent such as trifluoroacetic acid to obtain Ethyl 5-[cyclohexanecarbonyl(methylsulfonyl)amino]-2-methyl-1-methylsulfonylindole-3-carboxylate.
科学研究应用
Ethyl 5-[cyclohexanecarbonyl(methylsulfonyl)amino]-2-methyl-1-methylsulfonylindole-3-carboxylate has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines such as TNF-α and IL-1β. Ethyl 5-[cyclohexanecarbonyl(methylsulfonyl)amino]-2-methyl-1-methylsulfonylindole-3-carboxylate has also been found to possess antioxidant properties by scavenging free radicals and reducing oxidative stress. Additionally, Ethyl 5-[cyclohexanecarbonyl(methylsulfonyl)amino]-2-methyl-1-methylsulfonylindole-3-carboxylate has been found to possess anticancer properties by inhibiting the proliferation of cancer cells and inducing apoptosis.
属性
产品名称 |
Ethyl 5-[cyclohexanecarbonyl(methylsulfonyl)amino]-2-methyl-1-methylsulfonylindole-3-carboxylate |
|---|---|
分子式 |
C21H28N2O7S2 |
分子量 |
484.6 g/mol |
IUPAC 名称 |
ethyl 5-[cyclohexanecarbonyl(methylsulfonyl)amino]-2-methyl-1-methylsulfonylindole-3-carboxylate |
InChI |
InChI=1S/C21H28N2O7S2/c1-5-30-21(25)19-14(2)22(31(3,26)27)18-12-11-16(13-17(18)19)23(32(4,28)29)20(24)15-9-7-6-8-10-15/h11-13,15H,5-10H2,1-4H3 |
InChI 键 |
SJHYFVIGABJEHR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)N(C(=O)C3CCCCC3)S(=O)(=O)C)S(=O)(=O)C)C |
规范 SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)N(C(=O)C3CCCCC3)S(=O)(=O)C)S(=O)(=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]morpholine](/img/structure/B257333.png)






![6-(3,4-Dichlorophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257347.png)

![N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydro-3-thienyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B257350.png)
![5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}-3-isoxazolecarboxamide](/img/structure/B257351.png)